molecular formula C11H22ClNO B1463390 3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride CAS No. 1185297-60-2

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride

Cat. No. B1463390
CAS RN: 1185297-60-2
M. Wt: 219.75 g/mol
InChI Key: RQBSLFVSHFYSIR-UHFFFAOYSA-N
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Description

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride, also known as NBOMe and colloquially referred to as “N-bombs,” is a synthetic compound. It has a CAS Number of 1185297-60-2 and a molecular weight of 219.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO.ClH/c1-10(2)5-7-13-9-11-4-3-6-12-8-11;/h5,11-12H,3-4,6-9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H22ClNO and a molecular weight of 219.75 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activities

A study on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives highlighted their potential in producing compounds with significant analgesic, local anaesthetic, and antifungal activities. The chemical structures of these compounds were confirmed through spectroscopic data, and their biological activities were assessed through various tests, showing particular effectiveness against Aspergillus niger and Candida albicans for specific derivatives (N. Rameshkumar et al., 2003).

Intermediate for Synthesis of Medicinal Compounds

Another research effort focused on the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for producing Repaglinide, a well-known oral medicine for diabetes. This study presented an environmentally friendly catalytic hydrogenation method with a high yield, showcasing the compound's significance in pharmaceutical manufacturing (H. Liu et al., 2011).

Development of Fluorescent Sensors

Research on hydrazide-based fluorescent sensors demonstrated their application in detecting Cu2+ and Hg2+ ions in aqueous solutions with high sensitivity and selectivity. These sensors exhibited potential for environmental monitoring and chemical analysis due to their ability to signal the presence of these metals through color changes visible to the naked eye (Xiangyong Wang et al., 2014).

Formation of Polymeric Coordination Complexes

A study on the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione revealed the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This research contributes to the understanding of molecular interactions and the development of materials with potential applications in catalysis and material science (E. Klimova et al., 2013).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of certain piperidine derivatives have provided insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. This research has implications for the design of new compounds with optimized properties for various applications (L. Kuleshova et al., 2000).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(3-methylbut-2-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)5-7-13-9-11-4-3-6-12-8-11;/h5,11-12H,3-4,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSLFVSHFYSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOCC1CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride

CAS RN

1185297-60-2
Record name Piperidine, 3-[[(3-methyl-2-buten-1-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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